molecular formula C7H4N2O2S B13024246 7-Nitrothieno[3,2-b]pyridine

7-Nitrothieno[3,2-b]pyridine

Cat. No.: B13024246
M. Wt: 180.19 g/mol
InChI Key: ZUOMEEMWASXAMY-UHFFFAOYSA-N
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Description

7-Nitrothieno[3,2-b]pyridine is a heterocyclic compound that contains both a thieno and a pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrothieno[3,2-b]pyridine typically involves the nitration of thieno[3,2-b]pyridine. One common method is the reaction of thieno[3,2-b]pyridine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction yields the nitro derivative in moderate to high yields depending on the specific conditions used .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitrating agents.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrothieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 7-Amino-thieno[3,2-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 7-Nitrothieno[3,2-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in electron transfer processes, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 7-Chloro-6-nitrothieno[3,2-b]pyridine
  • Thieno[2,3-b]pyridine derivatives

Comparison: 7-Nitrothieno[3,2-b]pyridine is unique due to its specific nitro substitution, which imparts distinct electronic properties compared to its chloro-substituted analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics .

Properties

IUPAC Name

7-nitrothieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-1-3-8-5-2-4-12-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOMEEMWASXAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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